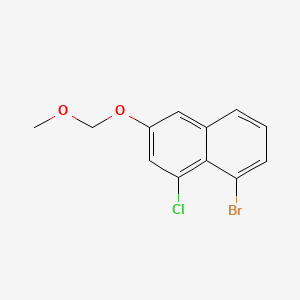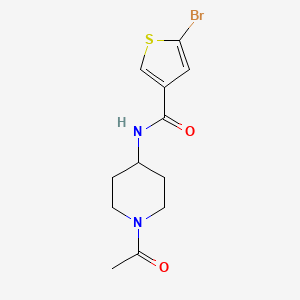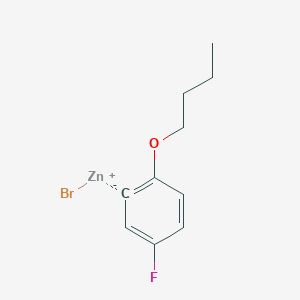
(2-n-Butyloxy-5-fluorophenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-n-Butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of 2-n-butyloxy-5-fluorophenyl bromide with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-n-Butyloxy-5-fluorophenyl bromide+Zn→(2-n-Butyloxy-5-fluorophenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure the purity and yield of the product. The process involves precise control of temperature, pressure, and reaction time to optimize the formation of the desired organozinc compound.
化学反応の分析
Types of Reactions
(2-n-Butyloxy-5-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
科学的研究の応用
(2-n-Butyloxy-5-fluorophenyl)zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of (2-n-butyloxy-5-fluorophenyl)zinc bromide involves the formation of reactive intermediates that facilitate the formation of carbon-carbon bonds. The zinc atom acts as a Lewis acid, coordinating with the nucleophile and promoting the substitution or coupling reaction. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Neopentylzinc bromide: Another organozinc compound used in similar coupling reactions.
(2,4-diiso-butyloxyphenyl)zinc bromide: A related compound with different substituents on the phenyl ring.
Uniqueness
(2-n-Butyloxy-5-fluorophenyl)zinc bromide is unique due to the presence of both the butyloxy and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specific organic molecules that require these functional groups.
特性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
bromozinc(1+);1-butoxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
FXWXRJRJUCRKMT-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
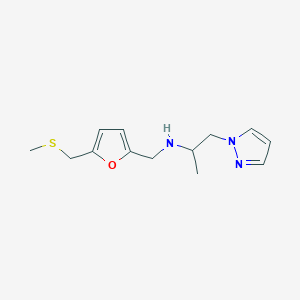
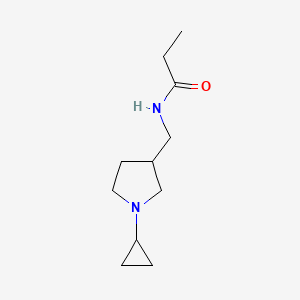
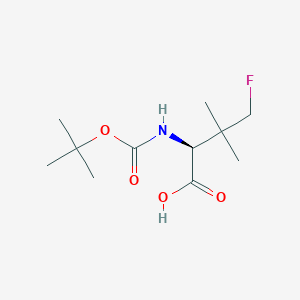
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)

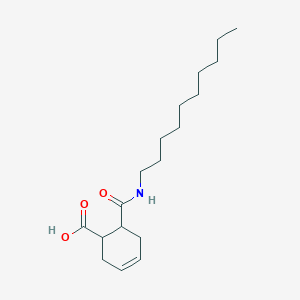
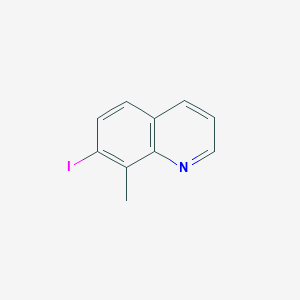

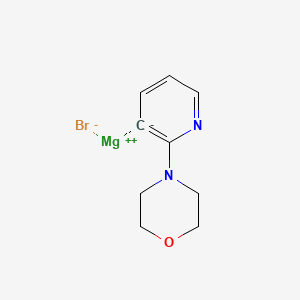
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
